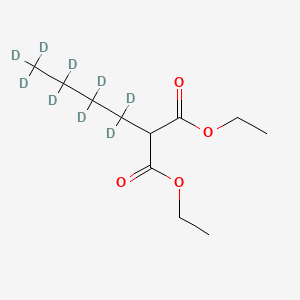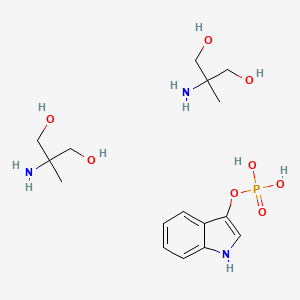
Tiglic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiglic Acid-d3 is the stable isomer of angelic acid. It was found as glyceride in croton oil, as butyl ester in the oil of the Roman camomile, and as geranyl tiglate in oil of geranium. Tiglic acid is formed during the charcoaling of maple wood .
Synthesis Analysis
The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution . Another method for industrially preparing tiglic acid involves synthesizing 3-methyl-3-penten-2-one from acetaldehyde and butanone .
Molecular Structure Analysis
The structure of the first coordination compound of copper and tiglic acid was determined and analyzed based on X-ray diffraction measurement . The paddle-wheel coordination system of the investigated compound was compared with other similar copper structures known in the literature .
Chemical Reactions Analysis
Tiglic acid has a double bond between the second and third carbons of the chain. Tiglic acid and angelic acid form a pair of cis-trans isomers . The FT-IR spectrum contains bands corresponding to both tiglic acid and tiglate anion. The vibration modes of carboxylic and carboxylate groups are well distinguishable .
Physical and Chemical Properties Analysis
Tiglic acid is a volatile, crystalline solid with a distinctive, sweet odor . It has a molecular weight of 100.12 and is soluble in DMSO (90 mg/mL) and water (7 mg/mL) . Thermal analysis showed that tiglic acid molecules decompose before tiglate anions .
Applications De Recherche Scientifique
Applications in Synthetic Chemistry and Catalysis
Tiglic Acid-d3 has been explored for its reactivity and applications in synthetic chemistry. Griesbeck et al. (2013) reported the conversion of 4-hydroxy tiglic acid to 1,2-hydroperoxyalcohol by photooxygenation in deuterated solvents, leading to the synthesis of water-soluble trioxanes. These trioxanes serve as versatile building blocks for subsequent functionalizations, such as ester and amide formation, indicating the potential of this compound in synthetic organic chemistry (Griesbeck, Schlundt, & Neudörfl, 2013). Additionally, Abdel-Magied et al. (2014) demonstrated the enantioselective hydrogenation of tiglic acid by diastereomers, supporting catalysis by intact Ru3 clusters, suggesting its utility in asymmetric synthesis and catalysis (Abdel-Magied et al., 2014).
Role in Material Science
This compound also finds relevance in material science. A study by Yen et al. (2011) focused on the preparation of a hybrid material combining graphene and acid-treated multi-walled carbon nanotubes. The hybrid material showcased improved dye adsorption and reduced charge recombination, enhancing the conversion efficiency of dye-sensitized solar cells (DSSCs) (Yen et al., 2011).
Biological and Environmental Applications
In the context of biological and environmental sciences, Xu et al. (2007) demonstrated the photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions, offering insights into the degradation pathways and kinetics of hazardous substances (Xu, Cai, & O’Shea, 2007). Furthermore, Wang et al. (2020) isolated hydroxylated ethacrylic and tiglic acid derivatives from Enkianthus chinensis, which exhibited potential anti-inflammatory activities, indicating the biomedical significance of compounds derived from tiglic acid (Wang et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Tiglic Acid-d3 is a labeled isotope of Tiglic Acid . Tiglic acid is a monocarboxylic unsaturated organic acid . It is a volatile and crystallizable substance with a sweet, warm, spicy odor It is known that tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that it may interact with targets involved in the inflammatory response.
Mode of Action
It is known that tiglic acid can form a dinuclear copper coordination compound, which has been studied for its structural, spectroscopic, thermal, and magnetic properties . This suggests that this compound may interact with its targets through coordination chemistry, leading to changes in their structural and functional properties.
Biochemical Pathways
This compound, as an isotope of tiglic acid, is likely involved in similar biochemical pathways. Tiglic acid is found in the pygidial gland defensive fluid of many carabid beetles . It is biosynthesized from isoleucine via 2-methylbutyric acid . An isotope effect was found to operate in the dehydrogenation step of 2-methylbutyric acid to tiglic and ethacrylic acids . Consequently, ethacrylic acid was found to preferentially accumulate the deuterium labeling from [2,3,4,4-2H4]isoleucine during the biosynthetic experiment .
Pharmacokinetics
Given that tiglic acid is a volatile and crystallizable substance , it can be inferred that it may have good absorption and distribution properties. The metabolism and excretion of this compound would likely be similar to that of tiglic acid, but specific studies would be needed to confirm this.
Result of Action
Tiglic acid and its derivatives exhibit potential anti-inflammatory activity, suggesting that this compound may also have anti-inflammatory effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of tiglic acid in beetles is influenced by the availability of isoleucine Therefore, the availability of isoleucine in the environment could potentially influence the biosynthesis and action of this compound
Analyse Biochimique
Biochemical Properties
Tiglic Acid-d3, like its parent compound Tiglic acid, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes involved in the metabolism of isoleucine and 2-methylbutyric acid.
Cellular Effects
It is known that Tiglic acid, the parent compound, is a skin and eye irritant and the inhalation of the substance causes respiratory tract irritation . This suggests that this compound may have similar effects on cells, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may exert its effects at the molecular level through similar pathways, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is likely involved in the same metabolic pathways as Tiglic acid. Tiglic acid is known to be biosynthesized from isoleucine via 2-methylbutyric acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways, and could potentially affect metabolic flux or metabolite levels.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tiglic Acid-d3 involves the conversion of methyl acetoacetate-d3 to Tiglic Acid-d3 via a series of reactions.", "Starting Materials": [ "Methyl acetoacetate-d3", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Methyl acetoacetate-d3 is treated with bromine in the presence of sodium hydroxide to form 3-bromo-3-methylbutanoic acid-d3.", "Step 2: 3-bromo-3-methylbutanoic acid-d3 is treated with sodium carbonate and heated to form 3-methylcrotonic acid-d3.", "Step 3: 3-methylcrotonic acid-d3 is treated with hydrochloric acid and water to form Tiglic Acid-d3.", "Step 4: Tiglic Acid-d3 is purified by recrystallization from ethanol." ] } | |
Numéro CAS |
19146-57-7 |
Formule moléculaire |
C5H8O2 |
Poids moléculaire |
103.13 g/mol |
Nom IUPAC |
(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |
Clé InChI |
UIERETOOQGIECD-VGIDZVCYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C=C(\C)/C(=O)O |
SMILES |
CC=C(C)C(=O)O |
SMILES canonique |
CC=C(C)C(=O)O |
Synonymes |
(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



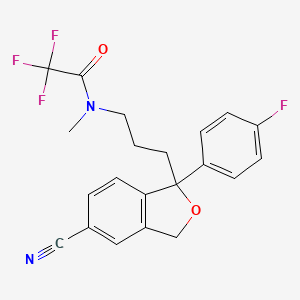

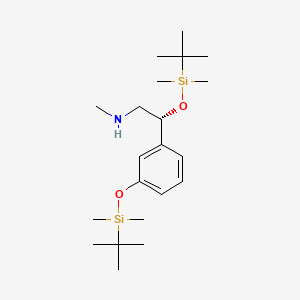

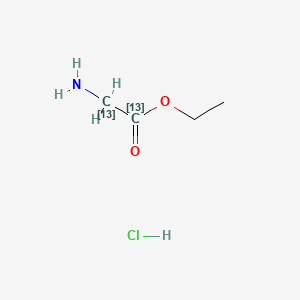
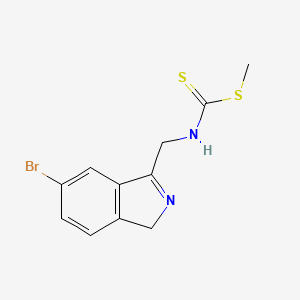
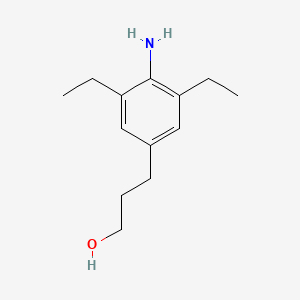
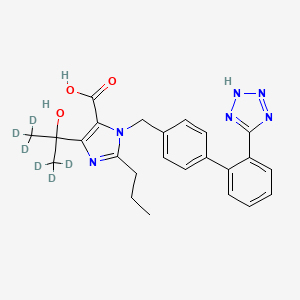
![3-[(3E)-3,7-dimethylocta-3,6-dien-2-yl]-4-hydroxy-5-methylchromen-2-one](/img/structure/B562577.png)
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
